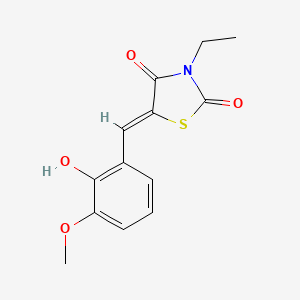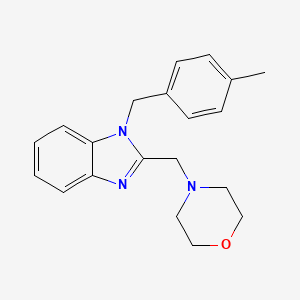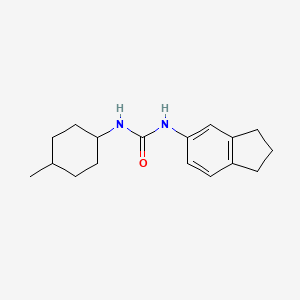![molecular formula C22H23N3O3 B4754252 2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B4754252.png)
2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole
Overview
Description
2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole, also known as MIPT, is a chemical compound that has been studied for its potential applications in scientific research. MIPT is a derivative of the indole family of compounds, which are known to have a variety of biological activities.
Mechanism of Action
The exact mechanism of action of 2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole is not fully understood, but it is believed to act as a partial agonist at serotonin and dopamine receptors. This means that it can activate these receptors to some extent, but not as strongly as a full agonist.
Biochemical and Physiological Effects:
2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole in lab experiments is its specificity for certain receptors, which can make it a useful tool for studying the function of these receptors. However, one limitation is that it may not accurately reflect the effects of other compounds that act on the same receptors.
Future Directions
There are a number of potential future directions for research on 2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole, including studies on its effects in different animal models and its potential therapeutic applications in neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other compounds that act on the same receptors.
Scientific Research Applications
2-({4-[(2-methoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity at a number of different receptors in the brain, including serotonin and dopamine receptors. This makes it a potentially useful tool for studying the function of these receptors and their role in various neurological disorders.
properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-9-5-3-7-17(20)15-21(26)24-10-12-25(13-11-24)22(27)19-14-16-6-2-4-8-18(16)23-19/h2-9,14,23H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJLDCJGRUIFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4754183.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 1-benzofuran-2-carboxylate](/img/structure/B4754195.png)
![2-(butylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4754196.png)
![methyl 4-[({[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4754201.png)
![2-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4754207.png)
![N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxooctahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4754215.png)

![5,5'-[1,4-piperazinediylbis(2-oxo-2-ethyl-1-ylidene)]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B4754242.png)

![N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4754262.png)


![[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B4754272.png)
![2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4754281.png)